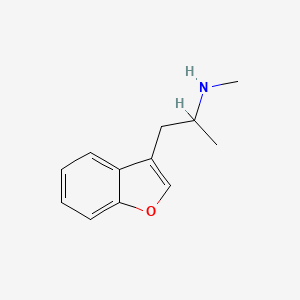

1-(1-benzofuran-3-yl)-N-methylpropan-2-amine

Description

Properties

CAS No. |

1895838-03-5 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(1-benzofuran-3-yl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C12H15NO/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |

InChI Key |

OXFJYZXSCAARMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=COC2=CC=CC=C21)NC |

Origin of Product |

United States |

Preparation Methods

Benzofuran Core Synthesis

The benzofuran nucleus is typically synthesized via intramolecular cyclization of o-hydroxyaryl precursors or through transition-metal-catalyzed coupling reactions.

Cyclization of o-Hydroxyphenyl Derivatives: Phenols substituted at the ortho position with an aldehyde or alkyne group undergo acid- or base-catalyzed cyclization to form benzofurans. For example, alkylation of 4-aminophenol or phenols with bromoacetaldehyde diethyl acetal in the presence of a base (e.g., sodium carbonate, potassium phosphate) in organic solvents like DMF or DMSO leads to intermediates that cyclize to benzofurans upon heating.

Transition-Metal Catalysis: Palladium- or copper-catalyzed coupling reactions facilitate the formation of benzofuran rings from halogenated phenols and alkynes. For instance, copper chloride with DBU in DMF can catalyze the coupling of o-hydroxy aldehydes and substituted alkenes to yield benzofuran derivatives in yields ranging from 45% to 93%. Rhodium-based catalysts have also been employed for C–H activation and annulation reactions to synthesize substituted benzofurans with moderate to good yields (30–80%).

Halogenation and Functionalization: Halogenation of phenols (e.g., iodination using sodium iodide and sodium hypochlorite) followed by palladium-catalyzed cross-coupling allows for the introduction of functional groups that facilitate benzofuran ring closure and subsequent amine substitution.

Introduction of the N-Methylpropan-2-amine Side Chain

After benzofuran core formation, the side chain is introduced typically via nucleophilic substitution or reductive amination:

Nucleophilic Substitution: Halogenated benzofuran intermediates (e.g., 3-halobenzofurans) can be reacted with N-methylpropan-2-amine or its precursors under basic conditions to substitute the halogen with the amine group.

Reductive Amination: Aldehyde-functionalized benzofurans can undergo reductive amination with methylamine or N-methylated amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to yield the target amine-substituted benzofuran.

Mitsunobu Reaction: For certain sulfonamide derivatives of benzofurans, Mitsunobu conditions have been used to introduce amine functionalities, which can be further modified to yield N-methylated amines.

Representative Synthetic Scheme Summary

Research Findings and Optimization Notes

Catalyst Selection: Palladium(0) catalysts are preferred for cross-coupling steps due to their high efficiency and selectivity in forming C–C and C–N bonds. Copper catalysts are advantageous for cost-effectiveness and have been successfully used in cyclization and amination steps.

Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and NMP enhance reaction rates and yields by stabilizing charged intermediates during cyclization and substitution.

Base Choice: Alkali metal carbonates (e.g., sodium carbonate, potassium phosphate) are commonly used bases that facilitate deprotonation and nucleophilic attack without causing side reactions.

Purification: Intermediate compounds often require chromatographic purification to achieve the necessary purity for pharmaceutical applications. Crystallization is also employed for final product isolation.

Scalability: The described methods have been adapted for gram-scale synthesis, demonstrating their applicability for both laboratory and industrial production.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Pd-catalyzed coupling | NaI, NaOCl, Pd(0) catalyst, base, organic solvent | High selectivity, well-established | Multiple steps, requires purification |

| Copper-catalyzed cyclization | CuCl, DBU, DMF, o-hydroxy aldehydes/alkynes | Cost-effective, good yields | Sensitive to substrate electronics |

| Reductive amination | Aldehyde benzofuran, methylamine, NaBH3CN | Direct amine introduction | Requires careful control of conditions |

| Mitsunobu reaction | Sulfonamide reagents, Mitsunobu conditions | Versatile for amine substitution | Use of hazardous reagents |

Chemical Reactions Analysis

1-(1-Benzofuran-3-yl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine. Research indicates that these compounds can exhibit selective toxicity against various cancer cell lines while maintaining lower toxicity towards normal cells.

Case Study: Cytotoxicity and Mechanism of Action

A study evaluated several benzofuran derivatives, including 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine, for their cytotoxic effects on human leukemia cells (K562) and prostate cancer cells (PC3). The compounds were assessed using MTT assays to determine their half-maximal inhibitory concentration (IC50). Notably, some derivatives demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

| Compound | IC50 (K562) | IC50 (PC3) | Therapeutic Index |

|---|---|---|---|

| Compound A | 5.0 µM | 15.0 µM | 3.0 |

| Compound B | 2.5 µM | 10.0 µM | 4.0 |

| 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine | 2.59 µM | 23.57 µM | 9.10 |

The therapeutic index (TI) indicates a favorable safety profile, suggesting that this compound could potentially be developed into an anticancer agent with minimal side effects on healthy cells .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. The antibacterial activity of 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine has been assessed against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have shown that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Novel Psychoactive Substance

Apart from its medicinal applications, 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine has been classified as a novel psychoactive substance (NPS). Its interaction with the dopamine transporter (DAT) has been studied to understand its stimulant properties.

Case Study: Pharmacological Profile

Research indicates that this compound displaces radiolabeled ligands at DAT in a concentration-dependent manner, suggesting potential stimulant effects similar to amphetamines. This raises concerns regarding its abuse potential and necessitates further investigation into its pharmacokinetics and long-term effects .

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Benzofuran-Substituted Amines

The substitution position on the benzofuran ring critically influences pharmacological activity:

- 5-MAPB (1-(1-benzofuran-5-yl)-N-methylpropan-2-amine): A 5-position isomer with reported entactogenic effects, often compared to MDMA due to its serotonin receptor affinity .

- 2-MAPB (1-(1-benzofuran-2-yl)-N-methylpropan-2-amine): Characterized by NMR and GC-MS, this isomer demonstrates distinct receptor interactions due to altered electron distribution on the benzofuran ring .

Table 1: Structural Comparison of Benzofuran-Substituted Amines

Chain Length Variants

Heterocyclic Bioisosteres

Replacement of the benzofuran ring with other heterocycles modifies metabolic stability and receptor affinity:

Table 2: Key Heterocyclic Analogs

Pharmacological and Metabolic Insights

- Receptor Binding: 3-MAPB and its analogs primarily target monoamine transporters (SERT, DAT, NET), though exact affinities remain understudied. 5-MAPB shows higher serotonin transporter (SERT) inhibition, mimicking MDMA’s effects .

- Chirality : 3-MAPB exists as a racemic mixture, with enantiomers likely differing in potency. Capillary electrophoresis methods using carboxymethyl-β-CD enable chiral separation, critical for studying enantiomer-specific effects .

- Metabolism : Benzofurans like 3-MAPB are metabolized via CYP450 enzymes, but analogs like ODMA avoid CYP2D6 inhibition, reducing drug-drug interaction risks .

Legal and Regulatory Status

Its isomers (e.g., 5-MAPB) are increasingly regulated under NPS legislation .

Biological Activity

1-(1-benzofuran-3-yl)-N-methylpropan-2-amine, often referred to as 5-MAPB , is a compound that has garnered attention due to its potential biological activities, particularly in the context of its interaction with the dopamine transporter (DAT) and its implications in neuropharmacology. This article synthesizes current research findings regarding the biological activity of 5-MAPB, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-MAPB is a benzofuran derivative characterized by the following chemical structure:

This compound features a benzofuran moiety that is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that 5-MAPB interacts significantly with the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. A study utilizing quantitative autoradiography demonstrated that 5-MAPB binds to DAT, displacing radiolabeled ligands in a concentration-dependent manner. Notably, it exhibits properties akin to amphetamines by enhancing dopamine efflux and potentially causing reverse transport of dopamine .

Binding Affinity and Effects

The binding studies revealed that 5-MAPB affects dopamine dynamics in rat striatal slices, suggesting stimulant-like properties. The peak dopamine efflux was not significantly increased; however, the area under the curve for dopamine release was augmented, indicating a unique modulation of dopaminergic signaling .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including those related to 5-MAPB. For instance, compounds derived from benzofurans have shown significant cytotoxic effects against various cancer cell lines such as K562 (chronic myelogenous leukemia) and A549 (lung adenocarcinoma). The mechanism often involves the induction of apoptosis through increased reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-MAPB | K562 | 30 | Apoptosis via ROS generation |

| MCC1019 | A549 | 16.4 | PLK1 inhibition |

| Compound 6 | SW620 | 25 | Mitochondrial disruption |

In Vivo Studies

In vivo studies have further supported the anticancer activity of benzofuran derivatives. For example, derivatives like MCC1019 demonstrated significant tumor growth inhibition in murine models without notable toxicity to vital organs . This highlights the therapeutic potential of benzofuran-based compounds in cancer treatment.

Neuropharmacological Effects

The stimulant properties of 5-MAPB raise concerns regarding its potential for abuse. The compound's interaction with DAT suggests a profile similar to other psychoactive substances, which could lead to addictive behaviors if misused. The molecular modeling studies indicate that 5-MAPB occupies the primary binding site on DAT, akin to dopamine and other stimulants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine, and how can its purity be validated?

- Methodology : The synthesis typically involves a multi-step approach: (1) Preparation of the benzofuran-3-yl precursor via cyclization of substituted phenols, (2) alkylation with a propan-2-amine derivative, and (3) N-methylation using methyl iodide or formaldehyde. Purity validation requires HPLC coupled with UV detection (λmax ~255 nm for benzofuran derivatives) and mass spectrometry (ESI-MS for molecular ion confirmation) . Structural integrity is confirmed via - and -NMR, focusing on benzofuran aromatic protons (δ 6.8–7.5 ppm) and the methylamine group (δ 2.3–2.8 ppm) .

Q. How can researchers characterize the crystalline structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, with ORTEP-3 for graphical representation . Key parameters include bond angles around the benzofuran core and torsional angles of the methylpropan-2-amine chain. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for reproducibility .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodology :

- Neurotransmitter Reuptake Inhibition : Use radiolabeled -dopamine, -serotonin, and -norepinephrine in transfected HEK-293 cells expressing human monoamine transporters. Compare IC values to reference compounds (e.g., methamphetamine) .

- Receptor Binding Affinity : Screen against serotonin (5-HT), dopamine (D), and adrenergic (α) receptors via competitive binding assays with -ligands .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity be resolved?

- Methodology :

- Dose-Response Curves : Conduct full concentration-response studies (10–10 M) to assess partial vs. full agonism/antagonism.

- Functional Assays : Use calcium flux (FLIPR) or cAMP accumulation assays to distinguish binding from activation .

- Species-Specific Variants : Compare results across species (e.g., human vs. rodent receptors) to identify interspecies differences .

Q. What computational approaches predict metabolic pathways and toxicity?

- Methodology :

- In Silico Metabolism : Use software like MetaSite or GLORYx to predict Phase I/II metabolites via cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) interactions. Focus on N-demethylation and benzofuran hydroxylation .

- Toxicity Prediction : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., ProTox-II) to estimate hepatotoxicity and cardiotoxicity risks .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

- Methodology :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, ensuring accurate Flack parameter determination .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate stereochemical stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.